N-cyclopentyl-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
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Description
Compounds with triazoloquinazolin structure are known to have significant biological activities . They are often used in the development of new drugs, particularly as inhibitors for certain enzymes .
Synthesis Analysis
The synthesis of similar compounds often involves a multi-step process . For instance, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .Molecular Structure Analysis
The molecular structure of these compounds is typically analyzed using techniques like NMR spectroscopy and X-ray crystallography . The exact structure would depend on the specific substituents on the triazoloquinazolin ring.Chemical Reactions Analysis
The chemical reactions involving these compounds can vary widely depending on their structure and the conditions . For instance, they might undergo reactions with various aryl amines .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely depending on their specific structure. For instance, the molecular weight of a similar compound, 3-[(4-isopropylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine, is 435.54 .Mechanism of Action
Target of Action
Compounds with similar structures have shown promising antimicrobial, antitubercular, and anti-hiv activities .
Mode of Action
It’s worth noting that similar compounds have shown to interact with their targets leading to inhibition of microbial growth
Biochemical Pathways
Compounds with similar structures have been associated with the inhibition of microbial growth, suggesting they may interfere with essential biochemical pathways in these organisms .
Result of Action
Compounds with similar structures have shown promising antimicrobial, antitubercular, and anti-hiv activities , suggesting that they may have a significant impact at the molecular and cellular levels.
Future Directions
Properties
IUPAC Name |
N-cyclopentyl-3-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5/c1-14-10-12-15(13-11-14)19-21-23-20(22-16-6-2-3-7-16)17-8-4-5-9-18(17)26(21)25-24-19/h4-5,8-13,16H,2-3,6-7H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFVIQRUXMCJNAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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